An In-Depth Technical Guide to Adenosine-¹⁵N N1-Oxide: Structure, Synthesis, and Applications
An In-Depth Technical Guide to Adenosine-¹⁵N N1-Oxide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Adenosine-¹⁵N N1-Oxide, a stable isotope-labeled derivative of the naturally occurring adenosine analog, Adenosine N1-Oxide. We will delve into its chemical structure and molecular properties, provide a detailed methodology for its synthesis and characterization, and explore its current and potential applications in research and drug development. This document is intended to serve as a valuable resource for scientists seeking to utilize this compound in their experimental workflows.
Chemical Structure and Molecular Properties
Adenosine-¹⁵N N1-Oxide is an isotopically labeled purine nucleoside. The core structure consists of an adenine base attached to a ribose sugar moiety. The key modifications are the oxidation of the N1 nitrogen atom of the adenine ring to an N-oxide and the incorporation of a stable ¹⁵N isotope at a specific position within the purine ring, most commonly at the exocyclic amino group (N6) or within the purine ring itself, depending on the synthetic route.
Chemical Formula: C₁₀H₁₃N₄¹⁵NO₅
Molecular Weight: 284.23 g/mol [1]
CAS Number: 197227-85-3[2]
Synonyms: 6-Amino-9-β-D-ribofuranosyl-9H-purine-¹⁵N 1-Oxide, Adenosine-¹⁵N N-Oxide[2]
The introduction of the ¹⁵N isotope provides a powerful tool for researchers, enabling the use of sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to probe molecular interactions and metabolic pathways with high precision.
Structural Representation:
Caption: 2D Chemical Structure of Adenosine N1-Oxide. The ¹⁵N isotope can be incorporated at various nitrogen positions.
Synthesis and Characterization
The synthesis of Adenosine-¹⁵N N1-Oxide involves two key steps: the introduction of the ¹⁵N isotope into the adenosine molecule and the subsequent N-oxidation of the purine ring.
Experimental Protocol: Synthesis of Adenosine-¹⁵N N1-Oxide
This protocol is a representative method adapted from the synthesis of unlabeled Adenosine N1-Oxide and general procedures for isotopic labeling.[3]
Materials:
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¹⁵N-labeled Adenosine (specific labeling pattern as required)
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Glacial Acetic Acid
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30% Hydrogen Peroxide solution
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Palladium on carbon (5%)
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Ethanol
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Methanol
Procedure:
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Dissolution: Suspend the ¹⁵N-labeled Adenosine in glacial acetic acid in a suitable reaction vessel.
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Oxidation: Slowly add 30% hydrogen peroxide solution to the suspension. The molar ratio of hydrogen peroxide to the adenosine derivative should be optimized, typically in the range of 1-3:1.
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Reaction: Stir the mixture at a controlled temperature, ranging from room temperature to 110°C, and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Quenching: After the reaction is complete, decompose any excess hydrogen peroxide by carefully adding a small amount of a reducing agent, such as palladium on carbon.
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Purification:
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Filter the reaction mixture to remove the palladium on carbon.
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Remove the acetic acid from the filtrate under reduced pressure.
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Induce crystallization of the product by adding ethanol to the residue.
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Collect the crystalline Adenosine-¹⁵N N1-Oxide by filtration.
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Perform repeated recrystallization from methanol to achieve high purity.
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Caption: A generalized workflow for the synthesis of Adenosine-¹⁵N N1-Oxide.
Characterization
The successful synthesis and purity of Adenosine-¹⁵N N1-Oxide are confirmed using a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for Adenosine N1-Oxide (Unlabeled)
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 8.66 (s, 1H), 8.57 (s, 1H), 7.5-9.0 (br, 2H), 5.89 (d, J=5.4 Hz, 1H), 5.55 (d, J=4.8 Hz, 1H), 5.24 (d, J=3.3 Hz, 1H), 5.06 (bs, 1H), 4.53 (bd, J=4.8 Hz, 1H), 4.15 (bd, J=3.0 Hz, 1H), 3.95 (bd, J=3.6 Hz, 1H), 3.67 (m, 1H), 3.55 (m, 1H) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 148.32, 143.28, 142.41, 141.92, 118.82, 87.43, 85.49, 73.75, 70.13, 61.15 |
| Mass Spec. (ESI-MS) | m/z 284.15 [M+H]⁺ |
Data for unlabeled Adenosine N1-Oxide is provided as a reference.[2]
For Adenosine-¹⁵N N1-Oxide, the key differences in the characterization data would be:
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¹⁵N NMR: A distinct signal corresponding to the labeled nitrogen atom would be observed. The chemical shift of this signal provides information about the electronic environment of the nitrogen.
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¹H and ¹³C NMR: The presence of the ¹⁵N isotope will lead to observable coupling (J-coupling) with neighboring ¹H and ¹³C nuclei, resulting in splitting of their respective signals. This provides definitive proof of isotopic incorporation and can aid in structural assignment.
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Mass Spectrometry: The molecular ion peak will be shifted by +1 mass unit for each incorporated ¹⁵N atom compared to the unlabeled compound. This allows for the straightforward determination of the extent of isotopic labeling.[1]
Applications in Research and Drug Development
The unlabeled form, Adenosine N1-Oxide, has been identified as a naturally occurring compound in royal jelly and exhibits potent anti-inflammatory properties.[4] This biological activity makes it and its derivatives interesting candidates for drug development.
Anti-inflammatory Effects and Signaling Pathway
Adenosine N1-Oxide has been shown to exert its anti-inflammatory effects by modulating the PI3K/Akt/GSK-3β signaling pathway .[5] It inhibits the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from immune cells.
Caption: The proposed signaling pathway for the anti-inflammatory effects of Adenosine N1-Oxide.
Applications of ¹⁵N Isotopic Labeling
The primary utility of Adenosine-¹⁵N N1-Oxide lies in its application as a tracer in various biochemical and pharmacological studies.
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NMR Spectroscopy: ¹⁵N-labeled compounds are invaluable for NMR-based structural biology. The ¹⁵N nucleus provides a sensitive probe to study:
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Protein-Ligand Interactions: By monitoring changes in the ¹⁵N chemical shifts of the labeled adenosine analog upon binding to a target protein, researchers can identify the binding site and characterize the nature of the interaction.
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Nucleic Acid Dynamics: Incorporating ¹⁵N-labeled nucleosides into DNA or RNA allows for the study of their structure, dynamics, and interactions with other molecules.
-
-
Mass Spectrometry: The mass shift introduced by the ¹⁵N isotope allows for its use as an internal standard in quantitative mass spectrometry-based assays. This is particularly useful for:
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Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the adenosine analog in biological systems.
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Metabolic Flux Analysis: Following the metabolic fate of the compound within cells or organisms.
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Conclusion
Adenosine-¹⁵N N1-Oxide is a valuable research tool for scientists in academia and the pharmaceutical industry. Its unique combination of biological activity and isotopic labeling provides a powerful means to investigate fundamental biological processes and to accelerate the development of new therapeutic agents targeting adenosine signaling pathways. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for the effective utilization of this important molecule.
References
- Pagano, A. R., Lajewski, W. M., & Jones, R. A. (1995). Synthesis of [6,7-¹⁵N]-adenosine, [6,7-¹⁵N]-2'-deoxyadenosine, and [7-¹⁵N]-hypoxanthine. Journal of the American Chemical Society, 117(46), 11669–11672.
-
LookChem. (n.d.). Adenosine N1-Oxide-[15N] CAS NO.197227-85-3 - BOC Sciences. Retrieved from [Link]
- Ohashi, E., Kohno, K., Arai, N., et al. (2019). Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation. Biological & Pharmaceutical Bulletin, 42(6), 968-976.
-
J-Stage. (n.d.). Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation. Retrieved from [Link]
- Kohno, K., Okamoto, I., Sano, O., et al. (2015). Anti-inflammatory effects of adenosine N1-oxide.
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Cosmo Bio. (n.d.). Adenosine-15N N1-Oxide. Retrieved from [Link]
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GSRS. (n.d.). ADENOSINE N1-OXIDE. Retrieved from [Link]
- Kataoka, A., Takeuchi, A., Nakasugi, S., Kanazawa, K., & Fukuda, S. (2019). A simple method for the synthesis of adenosine N1-oxide and the preparation of resveratrol glycosides. Kibi International University School of Agriculture Bulletin, 2, 1-6.
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